molecular formula C17H17N3O3 B11471294 Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate

Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate

Cat. No.: B11471294
M. Wt: 311.33 g/mol
InChI Key: PNPSZLCHHMHOJR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with cyano, methoxybenzylamino, and methyl ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-methyl-3-pyridinecarboxylic acid and nitriles.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Amination: The 3-methoxybenzylamino group can be introduced through a nucleophilic aromatic substitution reaction, where 3-methoxybenzylamine reacts with the pyridine derivative.

    Esterification: The methyl ester group is typically introduced via esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxybenzylamino group.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may interact with biological targets, making it a candidate for drug discovery and development. Research may focus on its activity against specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting or modulating their activity. The cyano and methoxybenzylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-2-methylpyridine-3-carboxylate: Lacks the methoxybenzylamino group, resulting in different reactivity and applications.

    Methyl 6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate:

Uniqueness

Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate is unique due to the presence of both the cyano and methoxybenzylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

methyl 5-cyano-6-[(3-methoxyphenyl)methylamino]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-11-15(17(21)23-3)8-13(9-18)16(20-11)19-10-12-5-4-6-14(7-12)22-2/h4-8H,10H2,1-3H3,(H,19,20)

InChI Key

PNPSZLCHHMHOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC(=CC=C2)OC)C#N)C(=O)OC

Origin of Product

United States

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